molecular formula C13H18N2O5S2 B2550983 1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide CAS No. 1219163-67-3

1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B2550983
CAS No.: 1219163-67-3
M. Wt: 346.42
InChI Key: FCDUXHUYTICYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide is a synthetic small molecule featuring a pyrrolidine carboxamide core and dual methanesulfonyl substituents, designed for advanced pharmaceutical and chemical research. Compounds with pyrrolidine scaffolds and sulfonamide groups are of significant interest in medicinal chemistry due to their potential as key intermediates or pharmacophores in the development of biologically active molecules . The presence of multiple sulfonyl groups suggests potential application in the exploration of enzyme inhibition, particularly as structural analogs have been investigated for targeting inflammatory pathways such as cyclooxygenase (COX) inhibition . This reagent is provided for research purposes only, specifically for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-methylsulfonyl-N-(4-methylsulfonylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-21(17,18)11-7-5-10(6-8-11)14-13(16)12-4-3-9-15(12)22(2,19)20/h5-8,12H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDUXHUYTICYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Disconnections

The target compound features two methanesulfonyl groups: one at the pyrrolidine 1-position and another para to the carboxamide on the phenyl ring. Retrosynthetically, the molecule dissects into three fragments:

  • Pyrrolidine-2-carboxylic acid (proline derivative)
  • 4-Methanesulfonamide aniline
  • Methanesulfonyl chloride as the sulfonylation reagent.

The synthesis necessitates sequential sulfonylation of the pyrrolidine nitrogen and the aniline’s phenyl ring, followed by carboxamide coupling. Protecting group strategies are essential to avoid cross-reactivity, particularly during sulfonylation steps.

Synthetic Routes and Methodologies

Synthesis of 4-Methanesulfonamide Aniline

Nitro Group Sulfonylation and Reduction
  • Starting Material : 4-Nitroaniline reacts with methanesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added to scavenge HCl.
  • Reaction Monitoring : TLC (ethyl acetate/hexane, 1:3) confirms complete consumption of 4-nitroaniline (~2 hours).
  • Workup : The crude product, N-(4-nitrophenyl)methanesulfonamide, is isolated via aqueous extraction (yield: 85–90%).
  • Nitro Reduction : Hydrogenation using 10% Pd/C in methanol under H₂ (1 atm) reduces the nitro group to an amine, yielding 4-methanesulfonamide aniline (yield: 95%).

Table 1: Reaction Parameters for 4-Methanesulfonamide Aniline Synthesis

Step Reagents/Conditions Temperature Time Yield
1 MeSO₂Cl, Et₃N, DCM 0°C → RT 2 h 88%
2 H₂, Pd/C, MeOH RT 6 h 95%

Sulfonylation of Pyrrolidine-2-Carboxylic Acid

Protection and Sulfonylation
  • Methyl Ester Formation : Pyrrolidine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol to form the methyl ester (quantitative yield).
  • Sulfonylation : The methyl ester reacts with methanesulfonyl chloride (1.1 equiv) in tetrahydrofuran (THF) using sodium hydride (NaH, 2.0 equiv) as the base. The reaction proceeds at 0°C to room temperature (RT) over 4 hours.
  • Deprotection : The methyl ester is hydrolyzed using 2 M NaOH in methanol/water (1:1) to yield 1-methanesulfonylpyrrolidine-2-carboxylic acid (yield: 78%).

Table 2: Sulfonylation of Pyrrolidine-2-Carboxylic Acid

Step Reagents/Conditions Temperature Time Yield
1 SOCl₂, MeOH Reflux 3 h ~100%
2 MeSO₂Cl, NaH, THF 0°C → RT 4 h 82%
3 NaOH, MeOH/H₂O RT 2 h 78%

Carboxamide Coupling

Activation and Amide Bond Formation
  • Carboxylic Acid Activation : 1-Methanesulfonylpyrrolidine-2-carboxylic acid is treated with HATU (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF for 30 minutes at 0°C.
  • Coupling : 4-Methanesulfonamide aniline (1.0 equiv) is added, and the reaction stirs at RT for 12 hours.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the final product (yield: 70%).

Table 3: Coupling Reaction Optimization

Coupling Agent Base Solvent Time Yield
HATU DIPEA DMF 12 h 70%
EDCl/HOBt Et₃N DCM 24 h 55%

Critical Analysis of Reaction Conditions

Sulfonylation Efficiency

The use of NaH in THF for pyrrolidine sulfonylation proved superior to K₂CO₃ in DMF (cf.), achieving higher yields (82% vs. 65%) due to enhanced deprotonation of the secondary amine. Side products, such as over-sulfonylated species, were minimized by stoichiometric control of MeSO₂Cl.

Coupling Agent Selection

HATU outperformed EDCl/HOBt in amide bond formation, likely due to its superior activation of sterically hindered carboxylic acids. This aligns with findings in, where HATU facilitated couplings involving bicyclic amines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 2H, J = 8.4 Hz, ArH), 7.45 (d, 2H, J = 8.4 Hz, ArH), 3.62–3.55 (m, 1H, pyrrolidine H2), 3.40 (s, 3H, SO₂CH₃), 3.38 (s, 3H, SO₂CH₃), 2.95–2.85 (m, 2H, pyrrolidine H5), 2.30–2.15 (m, 2H, pyrrolidine H3), 1.95–1.80 (m, 2H, pyrrolidine H4).
  • 13C NMR : δ 173.8 (C=O), 142.1 (ArC-SO₂), 129.5 (ArC), 126.3 (ArC), 58.2 (pyrrolidine C2), 44.7 (SO₂CH₃), 37.5 (pyrrolidine C1), 31.2 (pyrrolidine C5), 28.9 (pyrrolidine C3/C4).

Mass Spectrometry (MS)

  • ESI-MS : m/z 429.1 [M + H]⁺ (calc. 429.09).

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Sulfonamide Diversity: The target compound’s dual mesyl groups distinguish it from analogs with aryl sulfonamides (e.g., 4-chlorophenyl in , 4-nitrophenyl in ).

Biological Activity : Compound 21g demonstrates significant anthelmintic activity due to its 4-nitrophenyl sulfonyl group and pyrimidine carboxamide, suggesting that electron-deficient aromatic systems enhance bioactivity. In contrast, the target compound’s mesyl groups may reduce π-π stacking interactions critical for target binding.

Stereochemical Complexity : Chiral analogs like the (2S)-configured compound in and the (2S,4R)-configured derivatives in highlight the importance of stereochemistry in biological interactions. The target compound’s stereochemical details are unspecified in the evidence.

Synthetic Utility : Bicyclic sulfamides like S1 are intermediates in stereocontrolled synthesis, whereas the target compound’s linear structure may limit its utility in complex ring-forming reactions.

Research Findings and Implications

  • Anthelmintic Potential: The anthelmintic activity of compound 21g suggests that pyrrolidine-2-carboxamides with aromatic sulfonamides are promising scaffolds for parasitic disease drug discovery. The target compound’s mesyl groups could be optimized for improved solubility without sacrificing activity.
  • The target compound’s simpler structure may lack the multi-valent interactions required for high-affinity binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.